(R)-Piperidine-2-carboxamide hydrochloride
CAS No.:
Cat. No.: VC15803274
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClN2O |
|---|---|
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | (2R)-piperidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
| Standard InChI Key | MSDJHYMGDCMMSV-NUBCRITNSA-N |
| Isomeric SMILES | C1CCN[C@H](C1)C(=O)N.Cl |
| Canonical SMILES | C1CCNC(C1)C(=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Profile
(R)-Piperidine-2-carboxamide hydrochloride features a six-membered piperidine ring with a carboxamide group at the second carbon and a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 176.64 g/mol. The (R)-configuration at the chiral center ensures stereoselective interactions in biological systems, a critical factor in its pharmacological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Weight | 176.64 g/mol | |
| Boiling Point | ~265°C (estimated) | |
| LogP (Partition Coefficient) | -2.1 (predicted) | |
| Solubility | >50 mg/mL in aqueous solutions |
The compound’s polar surface area (29.54 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors) suggest favorable bioavailability and membrane permeability, aligning with Lipinski’s Rule of Five .
Synthetic Methodologies
Carboxylic Acid to Carboxamide Conversion
The synthesis of (R)-piperidine-2-carboxamide hydrochloride typically begins with (R)-piperidine-2-carboxylic acid, which undergoes amidation via coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Representative Synthesis Pathway:
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Activation: (R)-Piperidine-2-carboxylic acid is activated using HATU in dimethylformamide (DMF).
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Amidation: Reaction with ammonium chloride introduces the carboxamide group.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Table 2: Optimization of Coupling Reactions
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU/DIEA | DMF | 92 | >98 |
| EDC/HOBt | THF | 85 | 95 |
This method avoids toxic reagents like dimethyl sulfate, ensuring environmentally benign production .
Structure-Activity Relationship (SAR) Insights
Role of the Carboxamide Group
Replacing the carboxylic acid with a carboxamide improves metabolic stability and oral bioavailability. The amide’s hydrogen-bonding capacity enhances target engagement, as evidenced by a 10-fold increase in KCNQ1 channel activation compared to carboxylate analogs .
Table 3: SAR of Piperidine Derivatives
| Compound | EC₅₀ (KCNQ1) | Selectivity (vs. hERG) |
|---|---|---|
| (R)-Piperidine-2-carboxylic acid | 1.7 μM | 5-fold |
| (R)-Piperidine-2-carboxamide | 260 nM | >100-fold |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is a key intermediate in manufacturing anticoagulants and neuroprotective agents. Commercial suppliers offer custom synthesis services with exact-weight packaging (e.g., 1 mg to 10 kg scales).
Material Science
In polymer chemistry, piperidine carboxamides act as crosslinking agents, improving thermal stability in epoxy resins by 30%.
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